(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-24-11-14(16(23-24)27-2)19(26)25-9-5-6-12(10-25)17-21-22-18(28-17)13-7-3-4-8-15(13)20/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHGMRPFOOCVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone exhibits significant biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.
Molecular Structure
The compound has the following molecular formula:
- C : 20
- H : 23
- F : 1
- N : 4
- O : 4
- S : 2
Molecular Weight
The molecular weight of the compound is 466.55 g/mol .
IUPAC Name
The IUPAC name is:
1-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds featuring thiadiazole and piperidine moieties. The biological assays demonstrate that derivatives of this compound exhibit potent activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Klebsiella pneumoniae | 32 - 512 μg/mL |
These results indicate that the presence of fluorine and thiadiazole groups significantly enhances antimicrobial efficacy .
Anticancer Properties
Research has shown that compounds similar to the one exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported IC50 values ranging from 19.8 to 64.9 μM , demonstrating significant inhibition of cancer cell proliferation:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 34.6 | HeLa |
| Compound B | 56.2 | MCF7 |
The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of this compound were tested against a panel of pathogenic bacteria. The results showed that modifications in the piperidine structure led to enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on lung cancer cells (A549). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Scientific Research Applications
Research indicates that compounds containing the thiadiazole structure exhibit a wide range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation. |
| Anti-inflammatory | May reduce inflammation in various models. |
| Antidiabetic | Exhibits potential in managing blood glucose levels. |
Antimicrobial Agents
Compounds with thiadiazole structures have been extensively studied for their antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that the incorporation of piperidine enhances the antimicrobial activity of these compounds by improving their interaction with bacterial membranes .
Anticancer Agents
The anticancer potential of this compound has been investigated through various in vitro studies. Thiadiazole derivatives have been reported to induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents. The mechanism often involves the inhibition of specific signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Agents
Research has indicated that compounds similar to (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antidiabetic Effects
Some studies suggest that thiadiazole-based compounds can enhance insulin sensitivity and lower blood sugar levels in diabetic models. This application is particularly relevant given the rising prevalence of diabetes worldwide .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, a series of synthesized compounds were tested against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, outperforming standard antibiotics in some cases.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of thiadiazole-piperidine hybrids revealed that these compounds could effectively inhibit tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Containing Analogues
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()
- Structural similarities :
- Contains a 1,3,4-thiadiazole ring substituted with a fluorophenyl group (4-fluoro vs. 2-fluoro in the target compound).
- Includes a methoxyphenyl substituent, analogous to the methoxy group on the pyrazole in the target.
- Key differences: Replaces the piperidine-pyrazole-methanone system with a thiazolidinone ring. Thiazolidinones are associated with antidiabetic and anti-inflammatory activity.
5-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}-2-phenyl-1,3-thiazole ()
- Structural similarities :
- Integrates a pyrazole-thiazole core, sharing heterocyclic diversity with the target.
- Fluorophenyl substituents are present in both compounds.
- Key differences: Lacks the piperidine-thiadiazole scaffold, which is central to the target’s architecture. The benzyl linkage in the pyrazole may reduce conformational flexibility compared to the methanone bridge in the target.
Piperidine-Linked Heterocycles
5-{1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one ()
- Structural similarities :
- Piperidine ring fused to a triazolone system, similar to the piperidine-thiadiazole in the target.
- Fluorinated aromatic groups are present in both compounds.
- Key differences: The triazolone ring introduces hydrogen-bonding capabilities absent in the thiadiazole. A phenoxyacetyl group replaces the pyrazole-methanone, altering solubility and bioavailability.
Pyrazole-Based Analogues
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ()
- Structural similarities: Shares a pyrazole-methanone scaffold with the target compound. Methanone bridges are used in both cases to link heterocycles.
- Key differences :
- Incorporates an indole moiety instead of thiadiazole and piperidine. Indoles are often associated with serotonin receptor modulation.
- The dihydropyrazole structure may confer different stereoelectronic properties compared to the fully aromatic pyrazole in the target.
Implications of Structural Variations
- Piperidine vs. Thiazolidinone: Piperidine’s flexibility could improve membrane permeability relative to the rigid thiazolidinone in .
- Methanone vs. Acetyl Linkers: The methanone bridge in the target may offer greater metabolic stability compared to ester or acetyl linkages in analogues .
Q & A
Q. What are the established synthetic protocols for preparing this thiadiazole-piperidine-pyrazole hybrid, and what are the critical parameters for optimizing yield?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Thiadiazole formation : Refluxing substituted phenyl derivatives with hydrazine hydrate in glacial acetic acid (6–8 hours, monitored by TLC). Solvent evaporation under vacuum followed by recrystallization (e.g., ethanol) improves purity .
- Piperidine coupling : Nucleophilic substitution or condensation under inert atmospheres (e.g., DCM, room temperature), monitored by NMR. Purification via column chromatography (silica gel, hexane:EtOAc gradients) .
- Key parameters : Stoichiometric ratios (e.g., 2.5 mmol starting material), solvent polarity, and reflux duration significantly impact yield.
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Monitoring | Purification | Yield Drivers |
|---|---|---|---|---|
| Thiadiazole formation | Hydrazine hydrate, glacial acetic acid, reflux | TLC | Recrystallization | Stoichiometry, reflux time |
| Piperidine coupling | DCM, coupling agents (e.g., EDCI) | NMR | Column chromatography | Solvent polarity |
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), methoxy (δ ~3.8 ppm), and methyl groups (δ ~1.5–2.0 ppm). Diastereotopic protons in piperidine require 2D NMR (COSY, HSQC) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic systems, P21/c space group). Example: Similar triazole-pyrazole hybrids showed β angles of ~91.5° and Z = 4 .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) stretches .
Q. How can researchers design initial in vitro assays to evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates for target enzymes (e.g., kinases, proteases). IC50 values determined via dose-response curves (4-parameter logistic model) .
- Cell viability assays : MTT/WST-1 protocols (24–72 h incubation), with positive controls (e.g., doxorubicin for cytotoxicity). Normalize data to solvent-only controls .
- Antimicrobial screening : Agar dilution methods (MIC determination against Gram+/Gram– strains) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, Br), electron-donating (OMe, Me), or bulky groups on the fluorophenyl or pyrazole moieties. Compare logP and IC50 trends .
- Computational docking : Use AutoDock Vina to predict binding poses (e.g., with kinase ATP pockets). Validate via mutagenesis (e.g., Kd measurements for key residues) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in thiadiazole) using MOE or Schrödinger .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity validation : HPLC (≥95% purity, C18 column, acetonitrile:water gradients). Address impurities via flash chromatography .
- Assay standardization : Use CLSI guidelines for antimicrobial tests or ATP-based endpoints for cytotoxicity. Replicate under identical conditions (pH, temperature) .
- Orthogonal assays : Confirm kinase inhibition via both radiometric (32P-ATP) and fluorescence polarization methods .
Q. What advanced techniques elucidate the compound’s mechanism of action and target engagement?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts in cell lysates .
- CRISPR-Cas9 knockout : Validate targets via gene editing (e.g., knockout of putative kinases followed by rescue experiments) .
- SPR/BLI : Quantify binding kinetics (ka/kd) for recombinant proteins using surface plasmon resonance or bio-layer interferometry .
Q. How can computational modeling predict metabolic stability and guide lead optimization?
- Methodological Answer :
- In silico metabolism : Use StarDrop or ADMET Predictor to identify labile sites (e.g., methoxy demethylation). Prioritize analogs with lower CYP3A4/2D6 substrate likelihood .
- MD simulations : Assess stability of protein-ligand complexes (GROMACS, AMBER). Correlate RMSD/RMSF with in vitro half-life .
- Metabolite identification : Incubate with liver microsomes, analyze via LC-MS/MS (Q-TOF). Modify susceptible groups (e.g., fluorophenyl to trifluoromethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
